4,5-dibromo-3-nitro-1H-pyrazole
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Overview
Description
4,5-Dibromo-3-nitro-1H-pyrazole is a heterocyclic compound characterized by the presence of two bromine atoms and a nitro group attached to a pyrazole ring Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-3-nitro-1H-pyrazole typically involves the bromination of 3-nitro-1H-pyrazole. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in a solvent such as acetic acid or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 4,5-dibromo-3-amino-1H-pyrazole.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
4,5-Dibromo-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Industrial Chemistry: The compound can be utilized in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-dibromo-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to target molecules through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-nitro-1H-pyrazole: Similar structure but with different substitution pattern.
4,5-Dichloro-3-nitro-1H-pyrazole: Chlorine atoms instead of bromine.
4,5-Dibromo-1H-pyrazole: Lacks the nitro group.
Uniqueness
4,5-Dibromo-3-nitro-1H-pyrazole is unique due to the combination of bromine atoms and a nitro group on the pyrazole ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4,5-dibromo-3-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDUHJKOCRBBCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1[N+](=O)[O-])Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NN=C1[N+](=O)[O-])Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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